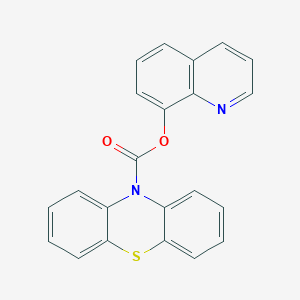

quinolin-8-yl 10H-phenothiazine-10-carboxylate

Description

Properties

IUPAC Name |

quinolin-8-yl phenothiazine-10-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N2O2S/c25-22(26-18-11-5-7-15-8-6-14-23-21(15)18)24-16-9-1-3-12-19(16)27-20-13-4-2-10-17(20)24/h1-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNZDWCHKNKLDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)OC4=CC=CC5=C4N=CC=C5 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Rigorous Structural Elucidation of Quinolin 8 Yl 10h Phenothiazine 10 Carboxylate

Retrosynthetic Analysis and Precursor Synthesis

A logical retrosynthetic analysis of quinolin-8-yl 10H-phenothiazine-10-carboxylate identifies two primary building blocks: a 10H-phenothiazine moiety functionalized at the N-10 position with a carboxyl group (or a precursor thereof) and a quinolin-8-ol scaffold. The key disconnection breaks the ester bond, leading back to these two critical intermediates.

Synthesis of Functionalized 10H-Phenothiazine Intermediates

The synthesis of the phenothiazine (B1677639) precursor typically begins with the parent 10H-phenothiazine. A common and direct route to introduce the required carbonyl functionality at the N-10 position is through acylation. This is often achieved by reacting 10H-phenothiazine with phosgene (B1210022) (COCl₂) or a safer equivalent like triphosgene, in an inert solvent. This reaction yields the highly reactive intermediate, 10H-phenothiazine-10-carbonyl chloride. This acyl chloride serves as an activated precursor for the subsequent esterification step.

Alternatively, one could envision the synthesis of 10H-phenothiazine-10-carboxylic acid. This can be prepared via the hydrolysis of the aforementioned 10H-phenothiazine-10-carbonyl chloride. This carboxylic acid intermediate is central to direct esterification strategies such as the Steglich esterification.

Preparation of Quinolin-8-ol Derivatives or Related Scaffolds

Quinolin-8-ol, also known as oxine, is a commercially available and versatile precursor. Its synthesis can be achieved through various established methods, most notably the Skraup synthesis. This classic reaction involves the condensation of o-aminophenol with glycerol (B35011) in the presence of an oxidizing agent (such as nitrobenzene) and sulfuric acid. Modifications and optimizations of the Skraup synthesis have been developed to improve yields and accommodate various substituted precursors.

For more complex derivatives, functionalization of the quinolin-8-ol ring can be performed. For instance, halogenation, nitration, and other electrophilic aromatic substitution reactions can introduce substituents at various positions, allowing for the synthesis of a library of related scaffolds for structure-activity relationship studies.

Direct Synthesis Routes for the Carboxylate Linkage Formation

The formation of the ester bond between the phenothiazine and quinoline (B57606) moieties is the crucial step in the synthesis of the target molecule. This can be accomplished through several methods, ranging from classical esterification to modern coupling strategies.

Optimized Esterification Reactions (e.g., Steglich Esterification, Activated Ester Methods)

Activated Ester Method: A highly efficient route involves the reaction of the activated precursor, 10H-phenothiazine-10-carbonyl chloride, with quinolin-8-ol. The reaction is a nucleophilic acyl substitution where the hydroxyl group of quinolin-8-ol attacks the electrophilic carbonyl carbon of the acyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions are generally mild, proceeding readily at room temperature in a suitable aprotic solvent like dichloromethane (B109758) or tetrahydrofuran.

Steglich Esterification: An alternative approach, particularly useful if starting from 10H-phenothiazine-10-carboxylic acid, is the Steglich esterification. This method utilizes a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). The reaction proceeds under mild, neutral conditions, which is advantageous for sensitive substrates. The mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate, which is then attacked by the alcohol (quinolin-8-ol), facilitated by the acyl-transfer catalyst DMAP. A recent study on the O-acylation of the related 5-chloro-8-hydroxyquinoline (B194070) demonstrated the effectiveness of Steglich conditions for this class of compounds, suggesting its applicability for the synthesis of the title compound.

Investigation of Novel Coupling Strategies (e.g., Microwave-Assisted Synthesis, Buchwald-Hartwig Cross-Coupling, Solid-Phase Synthesis)

Microwave-Assisted Synthesis: To accelerate reaction times and potentially improve yields, microwave-assisted organic synthesis (MAOS) presents a valuable tool. The esterification reaction, whether via the acyl chloride or Steglich route, can be performed in a dedicated microwave reactor. Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly reduced reaction times from hours to minutes. Studies have shown that various reactions involving phenothiazine and quinoline derivatives, including ring formation and condensations, benefit from microwave assistance.

Buchwald-Hartwig Cross-Coupling: While typically used for C-N and C-O bond formation involving aryl halides, modifications of the Buchwald-Hartwig amination could conceptually be explored. For instance, palladium-catalyzed coupling reactions have been successfully used to synthesize various N-aryl phenothiazine derivatives. Although not a direct route to the ester, these advanced coupling methods highlight the versatility of modern catalysis in functionalizing the phenothiazine core, which could be adapted for novel synthetic pathways. However, for the specific formation of the N-CO-O ester linkage, direct acylation or esterification remains the more straightforward approach.

Solid-Phase Synthesis: For the generation of libraries of related compounds, solid-phase synthesis could be employed. In this strategy, either the quinolin-8-ol or a phenothiazine-10-carboxylic acid precursor could be attached to a solid support. The corresponding reaction partner would then be added in solution to effect the coupling. This methodology allows for ease of purification, as excess reagents and byproducts can be washed away, and would be particularly useful for exploring derivatives of the core structure.

Advanced Spectroscopic and Structural Characterization Techniques

Unambiguous confirmation of the structure of quinolin-8-yl 10H-phenothiazine-10-carboxylate requires a combination of advanced spectroscopic and analytical techniques. While specific data for the title compound is not available in the cited literature, the expected characteristic signals can be predicted based on the analysis of its constituent parts and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to be complex, showing distinct signals for the aromatic protons on both the phenothiazine and quinoline ring systems. The eight protons of the phenothiazine moiety and the six protons of the quinoline ring would appear in the aromatic region (typically δ 7.0-9.0 ppm). The specific chemical shifts and coupling patterns would be crucial for confirming the substitution pattern.

¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the ester carbonyl carbon (C=O) in the range of δ 160-170 ppm. In addition, numerous signals in the aromatic region (δ 110-155 ppm) would correspond to the carbons of the two heterocyclic systems.

Infrared (IR) Spectroscopy: The IR spectrum would provide key evidence for the formation of the ester linkage. A strong absorption band corresponding to the C=O stretching vibration of the carboxylate group is expected to appear in the region of 1720-1750 cm⁻¹. Additionally, C-O stretching bands would be observed, along with the characteristic bands for the aromatic C-H and C=C bonds of the phenothiazine and quinoline rings.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound by providing a highly accurate measurement of its molecular weight. The mass spectrum would show the molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺, and the fragmentation pattern could provide further structural information, potentially showing fragments corresponding to the phenothiazine-10-carbonyl cation and the quinolin-8-ol radical cation.

Below is a table summarizing the key analytical data expected for the characterization of the title compound.

| Technique | Expected Key Features |

| ¹H NMR | Aromatic protons (δ 7.0-9.0 ppm) for both phenothiazine and quinoline rings. |

| ¹³C NMR | Ester carbonyl carbon (C=O) signal (δ 160-170 ppm). |

| IR Spectroscopy | Strong C=O stretching band (1720-1750 cm⁻¹). |

| Mass Spectrometry | Accurate mass peak corresponding to the molecular formula C₂₂H₁₄N₂O₂S. |

| X-ray Crystallography | Unambiguous determination of the 3D molecular structure. |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Confirmation

High-resolution NMR spectroscopy is the cornerstone of molecular structure determination in solution. For quinolin-8-yl 10H-phenothiazine-10-carboxylate, ¹H and ¹³C NMR would provide the initial map of the proton and carbon frameworks, while 2D NMR techniques (like COSY and HSQC) would confirm connectivity.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons on the phenothiazine and quinoline rings. The phenothiazine protons would likely appear as a set of complex multiplets in the aromatic region (approximately 7.0-7.8 ppm). The six protons of the quinoline ring would also resonate in the aromatic region, with characteristic chemical shifts and coupling constants that allow for their specific assignment chemicalbook.comresearchgate.net. Protons adjacent to the nitrogen atom and the ester linkage would be the most downfield shifted.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the proton data by identifying all unique carbon environments. The spectrum would feature signals for the 12 carbons of the phenothiazine core, the 9 carbons of the quinoline ring, and a key downfield signal for the carboxylate carbon (C=O), anticipated around 160-170 ppm.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks within the phenothiazine and quinoline systems, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C signals.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm (Predicted data based on analogous structures)

| Protons | Predicted Chemical Shift (ppm) |

| Phenothiazine aromatic protons | 7.0 - 7.8 (multiplets) |

| Quinoline aromatic protons | 7.5 - 8.9 (multiplets/doublets) |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm (Predicted data based on analogous structures)

| Carbon Atoms | Predicted Chemical Shift (ppm) |

| Phenothiazine aromatic carbons | 115 - 145 |

| Quinoline aromatic carbons | 120 - 150 |

| Carboxylate carbon (C=O) | 160 - 170 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

HRMS is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For quinolin-8-yl 10H-phenothiazine-10-carboxylate (C₂₂H₁₄N₂O₂S), the calculated exact mass would be compared to the experimentally determined value, with a tolerance in the low parts-per-million (ppm) range providing strong evidence for the chemical formula.

Fragmentation Analysis: Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would reveal the compound's fragmentation pattern. This pattern provides structural information based on the stability of the resulting fragments. Key expected fragmentation pathways include:

Cleavage of the ester bond, leading to the formation of ions corresponding to the phenothiazine-10-carbonyl moiety and the quinolin-8-yloxy moiety.

Loss of CO₂ from the parent ion.

Fragmentation of the quinoline ring, often involving the loss of HCN chemicalbook.com.

Characteristic fragmentation of the phenothiazine core nih.govnist.gov.

Table 3: Predicted HRMS Data (Predicted data based on molecular formula)

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₂₂H₁₅N₂O₂S⁺ | 383.0854 |

| [M+Na]⁺ | C₂₂H₁₄N₂O₂SNa⁺ | 405.0673 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of quinolin-8-yl 10H-phenothiazine-10-carboxylate would be dominated by several key absorption bands.

The most diagnostic peak would be the strong carbonyl (C=O) stretching vibration of the ester group, expected in the region of 1720-1740 cm⁻¹ researchgate.net. Other significant absorptions would include C-O stretching vibrations for the ester linkage around 1200-1300 cm⁻¹, and C-N and C-S stretching vibrations associated with the phenothiazine ring. The aromatic C-H and C=C stretching vibrations from both ring systems would appear in their characteristic regions (above 3000 cm⁻¹ and 1450-1600 cm⁻¹, respectively) clockss.orgzenodo.org.

Table 4: Predicted IR Absorption Bands (Predicted data based on functional groups and related compounds)

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3050 - 3150 |

| Ester C=O | Stretch | 1720 - 1740 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Ester C-O | Stretch | 1200 - 1300 |

| Phenothiazine C-N | Stretch | ~1350 |

| Phenothiazine C-S | Stretch | ~750 |

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination and Conformational Analysis

Single-crystal X-ray diffraction provides the most definitive structural evidence, offering a precise three-dimensional map of the atomic positions in the solid state. This technique would allow for the direct visualization of the molecule, confirming the connectivity between the phenothiazine and quinoline moieties through the carboxylate linker.

Beyond simple connectivity, this analysis would reveal crucial conformational details, such as the dihedral angle of the phenothiazine ring (its characteristic "butterfly" fold) and the relative orientation of the quinoline ring with respect to the phenothiazine core nih.gov. Intermolecular interactions, such as π-π stacking or hydrogen bonding in the crystal lattice, would also be elucidated, providing insight into the solid-state packing of the compound.

Table 5: Key Structural Parameters from X-ray Diffraction (Parameters that would be determined by this technique)

| Parameter | Information Provided |

| Bond Lengths | Confirms covalent bonds (e.g., C=O, C-O, C-N, C-S) |

| Bond Angles | Defines the geometry around each atom |

| Torsion Angles | Describes the conformation of the molecule, including the phenothiazine "butterfly" angle |

| Unit Cell Dimensions | Defines the crystal lattice structure |

| Intermolecular Contacts | Reveals solid-state packing forces (e.g., π-stacking) |

Computational Chemistry and Theoretical Investigations of Molecular Properties

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemical research, providing a detailed description of electron distribution and its implications for molecular stability and reactivity.

Density Functional Theory (DFT) for Ground State Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule (ground state geometry) and its fundamental electronic properties. researchgate.net For quinolin-8-yl 10H-phenothiazine-10-carboxylate, a DFT calculation, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the first step. scispace.com This process would yield the optimized bond lengths, bond angles, and dihedral angles, revealing the molecule's precise spatial conformation, including the characteristic butterfly fold of the phenothiazine (B1677639) ring. researchgate.net From this optimized structure, various electronic properties such as total energy, dipole moment, and the distribution of atomic charges could be calculated to understand the molecule's polarity and stability.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Absorption Spectra Prediction

To understand how the molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. mdpi.com This method calculates the energies of electronic excited states, which allows for the prediction of the molecule's ultraviolet-visible (UV-Vis) absorption spectrum. researchgate.net The calculation would identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically from occupied molecular orbitals to unoccupied ones. mdpi.com This theoretical spectrum is invaluable for interpreting experimental spectroscopic data and understanding the photophysical behavior of the compound. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gaps

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. scispace.com

The spatial distribution of the HOMO indicates the regions most likely to donate electrons in a reaction, while the LUMO shows the regions most likely to accept electrons. scispace.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides a measure of the molecule's electronic stability and the energy required to excite an electron. scispace.com A smaller gap generally suggests higher reactivity and easier electronic transitions.

| Parameter | Description | Significance for the Title Compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. Related to the ionization potential. | Indicates the electron-donating capability, likely centered on the electron-rich phenothiazine moiety. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. Related to the electron affinity. | Indicates the electron-accepting capability, potentially involving the quinoline (B57606) and carboxylate groups. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | A primary indicator of kinetic stability, chemical reactivity, and the energy of the lowest electronic absorption. |

Understanding Intramolecular Charge Transfer (ICT) Characteristics

For molecules composed of distinct electron-donating and electron-accepting parts, excitation with light can lead to a shift of electron density from one part of the molecule to another, a phenomenon known as Intramolecular Charge Transfer (ICT). nih.gov In quinolin-8-yl 10H-phenothiazine-10-carboxylate, the phenothiazine unit is a well-known electron donor, while the quinoline and carboxylate groups can act as electron acceptors. Analysis of the HOMO and LUMO distributions would reveal if they are spatially separated on these different moieties, which is a strong indicator of ICT character upon electronic excitation. nih.govnih.gov Understanding ICT is vital for designing materials for applications in electronics and photonics.

Prediction of Redox Potentials and Electrochemical Behavior

The energies of the frontier orbitals can be correlated with a molecule's electrochemical properties. The HOMO energy is related to the oxidation potential (the ease of removing an electron), while the LUMO energy is related to the reduction potential (the ease of adding an electron). Theoretical calculations can thus predict the redox behavior of the compound, which is particularly relevant for phenothiazine derivatives known for their reversible oxidation processes. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for predicting chemical reactivity and intermolecular interactions.

The MEP map would reveal:

Electron-rich regions (negative potential, typically colored red or yellow): These are sites susceptible to electrophilic attack and are likely to be involved in hydrogen bonding as acceptors. For the title compound, these would be expected around the nitrogen and oxygen atoms. researchgate.net

Electron-poor regions (positive potential, typically colored blue): These sites are prone to nucleophilic attack.

Neutral regions (zero potential, typically colored green): These areas are generally nonpolar.

This visual information helps to predict how the molecule would interact with other molecules, including biological targets or other components in a material.

Conformational Analysis and Potential Energy Surface Mapping

A comprehensive search of scientific literature and chemical databases did not yield specific studies on the conformational analysis or potential energy surface (PES) mapping of quinolin-8-yl 10H-phenothiazine-10-carboxylate. Therefore, no detailed research findings or data on the stable conformers, transition states, or energy barriers for this specific molecule can be provided at this time.

In general, theoretical conformational analysis of a molecule like quinolin-8-yl 10H-phenothiazine-10-carboxylate would involve computational methods to identify its most stable three-dimensional structures. This process typically begins with a systematic or random search of the conformational space to locate various energy minima. The geometries of these potential conformers are then optimized using quantum mechanical methods, such as Density Functional Theory (DFT), to find the lowest energy arrangements of the atoms.

Mapping the potential energy surface would further involve calculating the energy of the molecule as a function of specific dihedral angles, which describe the rotation around key single bonds. For quinolin-8-yl 10H-phenothiazine-10-carboxylate, the critical rotations would likely be around the bonds connecting the phenothiazine and quinoline moieties to the central carboxylate group. The resulting PES map would reveal the energy barriers between different conformations and identify the most energetically favorable shapes of the molecule.

Exploration of Biological Activities: in Vitro Mechanistic Studies and Structure Activity Relationships

Investigation of Molecular Interactions with Biological Targets (Excluding Clinical Studies)

Computational studies are pivotal in elucidating the potential mechanisms of action by which phenothiazine-quinoline hybrids may exert their biological effects. These in silico methods predict how the molecule interacts with specific biological targets at an atomic level.

Molecular docking studies on compounds structurally related to quinolin-8-yl 10H-phenothiazine-10-carboxylate have identified several potential biological targets. For instance, various phenothiazine (B1677639) derivatives have been docked against proteins crucial for cancer cell survival and proliferation.

One key target identified for phenothiazine derivatives is tubulin . Docking studies have shown that these compounds can bind to the colchicine (B1669291) binding site of tubulin, disrupting microtubule dynamics, which is a critical process for cell division. ekb.eg Another significant target is the Bcr-Abl kinase , an enzyme associated with chronic myeloid leukemia. Docking simulations suggest that the phenothiazine moiety can fit into a hydrophobic pocket of the kinase, with the NH group of the phenothiazine ring forming a hydrogen bond with the Met318 residue. ekb.eg

Furthermore, in silico screening of novel phenothiazine derivatives has pointed towards cholinesterases , such as acetylcholinesterase (AChE), as common targets. nih.govbilkent.edu.tr Molecular docking studies with AChE revealed that the quinoline (B57606) moiety can engage in pi-cation interactions with hydrophobic residues like Trp86 and stack with aromatic rings of residues such as Tyr337, while other parts of the molecule form hydrogen bonds. nih.govbilkent.edu.tr These interactions suggest a potential for modulating cholinergic signaling.

Based on molecular interactions predicted by docking studies, several mechanisms of biological modulation have been proposed for phenothiazine-quinoline type compounds. The binding to tubulin, for example, suggests a mechanism of action involving the inhibition of mitosis, leading to cell cycle arrest and apoptosis in cancer cells. ekb.eg

The interaction with cholinesterases points to a neuromodulatory role. nih.govbilkent.edu.tr By inhibiting enzymes like AChE, these compounds could increase the levels of acetylcholine (B1216132) in synapses, a mechanism relevant in neurodegenerative diseases.

For anticancer activity, another proposed mechanism involves the induction of apoptosis. Studies on phenothiazine hybrids have shown they can trigger programmed cell death by modulating the levels of key regulatory proteins. For example, certain phenothiazine-1,2,3-triazole hybrids were found to increase the expression of pro-apoptotic proteins like Bad, Bax, and DR5, while decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov Similarly, tetracyclic chlorpromazine (B137089) analogues containing a quinoline scaffold have been shown to induce cell cycle arrest in the S phase, subsequently leading to apoptosis. mdpi.com

In Vitro Cellular Activity Assessment

The therapeutic potential of quinolin-8-yl 10H-phenothiazine-10-carboxylate analogues has been substantiated by a range of in vitro assays assessing their activity against cancer cells and pathogenic microbes.

Derivatives combining phenothiazine and quinoline motifs have demonstrated significant antiproliferative and cytotoxic effects against a panel of human cancer cell lines. researchgate.net The efficacy often varies depending on the specific substitutions on the core structure and the cancer cell type.

For example, novel tetracyclic azaphenothiazines incorporating a quinoline ring have shown notable cytotoxic activity. mdpi.com Several of these compounds exhibited potent effects against the A549 (non-small cell lung cancer), MiaPaCa-2 (pancreatic cancer), and HCT-116 (colorectal carcinoma) cell lines. mdpi.com Likewise, various phenothiazine hybrids have been tested against breast cancer cell lines such as MCF-7, MDA-MB-231, and MDA-MB-468, with some compounds showing inhibitory activity in the low micromolar and even nanomolar range. nih.gov The broad-spectrum anticancer potential is highlighted by activity against cell lines derived from leukemia, melanoma, colon, and central nervous system cancers. researchgate.net

Table 1: In Vitro Antiproliferative Activity of Selected Phenothiazine-Quinoline Analogues

| Compound Type | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Phenothiazine-1,2,3-triazole hybrid (9f) | MCF-7 (Breast) | 0.8 µM | nih.gov |

| Phenothiazine-1,2,3-triazole hybrid (9f) | MDA-MB-231 (Breast) | 1.7 µM | nih.gov |

| 8-Chloroquinobenzothiazine (8) | HCT-116 (Colorectal) | 1.6 µM | mdpi.com |

| 8-Chloroquinobenzothiazine (23) | HCT-116 (Colorectal) | 0.7 µM | mdpi.com |

| 8-Aminoquinoline Glycoconjugate (17) | MCF-7 (Breast) | 78.1 µM | mdpi.com |

| 8-Aminoquinoline Glycoconjugate (17) | HCT 116 (Colorectal) | 116.4 µM | mdpi.com |

The phenothiazine and quinoline scaffolds are independently known for their antimicrobial properties, and their combination is a promising strategy for developing new anti-infective agents. eurjchem.comnih.gov Various derivatives have been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Studies have shown that certain phenothiazine derivatives exhibit moderate to good activity against bacteria such as Staphylococcus aureus and Escherichia coli, and fungi like Candida albicans and Aspergillus niger. eurjchem.comresearchgate.net Specifically, new analogues of chlorpromazine that include a quinoline structure displayed moderate antibacterial potency, particularly against staphylococcal strains. mdpi.com Quinoline-based hybrids have also shown potent activity against Mycobacterium tuberculosis. nih.gov

Table 2: In Vitro Antimicrobial Activity of Selected Phenothiazine and Quinoline Analogues

| Compound Type | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Quinoline-based hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | 2 µg/mL | nih.gov |

| Quinoline-based hydroxyimidazolium hybrid (7b) | Mycobacterium tuberculosis H37Rv | 10 µg/mL | nih.gov |

| Quinoline-based hydroxyimidazolium hybrid (7c/7d) | Cryptococcus neoformans | 15.6 µg/mL | nih.gov |

| 4-Methyl-2-oxo-pyranyl-phenothiazines | Various Bacteria & Fungi | Moderate to good activity at 5-100 mcg/mL | eurjchem.com |

Chronic inflammation is linked to numerous diseases, and modulating inflammatory pathways is a key therapeutic strategy. nih.gov Compounds containing phenothiazine and quinoline structures have shown potential as anti-inflammatory agents. One of the primary mechanisms for this activity is the modulation of pro-inflammatory cytokines. mdpi.com

Research on related compounds, such as substituted diquinothiazines, has demonstrated an inhibitory effect on the production of tumor necrosis factor-alpha (TNF-α). researchgate.net TNF-α is a critical pro-inflammatory cytokine involved in the pathogenesis of various inflammatory disorders. nih.gov By suppressing the production of such cytokines, these compounds can potentially mitigate the inflammatory response. Further research is needed to fully elucidate the specific enzyme inhibition or cytokine modulation pathways affected by quinolin-8-yl 10H-phenothiazine-10-carboxylate itself.

Structure-Activity Relationship (SAR) Studies of Phenothiazine-Quinoline Hybrids

The biological activity of phenothiazine-quinoline hybrids is intricately linked to their three-dimensional structure and the nature of the substituents on both heterocyclic systems and the linker connecting them. SAR studies are crucial for optimizing the potency and selectivity of these compounds.

The nitrogen atom at position 10 of the phenothiazine ring is a critical site for chemical modification that significantly influences the pharmacological profile of the resulting derivatives. slideshare.net In classical phenothiazine antipsychotics, a three-carbon alkyl chain separating the N-10 atom from a terminal tertiary amine is considered essential for neuroleptic activity. slideshare.netslideshare.net

For other biological activities, such as anticancer effects, a wider variety of substituents at the N-10 position has been explored. The introduction of N-acyl groups, including the N-10-carbonyl structure present in the title compound, has been shown to yield derivatives with potent biological activities, including cholinesterase inhibition. nih.gov Synthetic N-10-carbonyl phenothiazine derivatives have been specifically investigated as cholinesterase inhibitors, suggesting that the carbonyl group at this position is key to this activity. nih.gov The nature of the group attached to this carbonyl, in this case, the quinolin-8-yl ester, further dictates the molecule's interaction with its biological targets.

The quinoline scaffold is a privileged structure in medicinal chemistry, and its biological activity is highly dependent on the substitution pattern on the ring. biointerfaceresearch.com In the context of phenothiazine-quinoline hybrids, modifications to the quinoline part of the molecule can fine-tune its therapeutic properties. For instance, studies on tetracyclic quinobenzothiazines, which are structurally related, have demonstrated that the placement and nature of substituents on the quinoline portion are critical for their anticancer activity. nih.govnih.gov

The position of the linker attachment to the quinoline ring is also vital. In quinolin-8-yl 10H-phenothiazine-10-carboxylate, the linkage is at the 8-position. This positioning directs the phenothiazine moiety into a specific spatial orientation relative to the quinoline plane, which can influence receptor binding and biological activity. The activity of quinoline derivatives often depends on the type, position, and nature of the substituents attached to the ring system. biointerfaceresearch.com

The carboxylate group (–COO–) serves as the linker connecting the phenothiazine and quinoline pharmacophores. This linker is not merely a spacer but an active component influencing the molecule's physicochemical properties and its interaction with biological targets. The ester linkage introduces a polar, planar group with hydrogen bond accepting capabilities, which can be crucial for binding to receptor sites.

The presence of a carboxylic acid functional group or its bioisosteres, like esters, can be a key part of a pharmacophore. nih.gov It can participate in hydrogen bonding and electrostatic interactions within an enzyme's active site. The length and flexibility of the linker are known to be critical in other phenothiazine derivatives. slideshare.net In this hybrid, the rigid carboxylate linker holds the two heterocyclic systems in a relatively fixed conformation, which can enhance binding affinity and selectivity for a specific target by reducing the entropic penalty upon binding. While direct studies on this specific linker in phenothiazine-quinoline hybrids are limited, the principles of drug design suggest its importance in orienting the two aromatic systems for optimal target interaction. nih.gov

Biochemical Pathway Analysis (In Vitro)

In vitro assays are fundamental to elucidating the mechanisms through which phenothiazine-quinoline hybrids exert their biological effects. These studies have pointed towards enzyme inhibition and the modulation of key cellular pathways as primary modes of action.

Cholinesterases (AChE and BChE): Phenothiazine derivatives have been identified as inhibitors of cholinesterases, enzymes critical in neurotransmission. nih.gov Specifically, N-10-carbonyl phenothiazines have been synthesized and evaluated for this purpose. nih.gov The hybridization with a quinoline moiety, another scaffold known to produce cholinesterase inhibitors, suggests a potential for dual or enhanced inhibitory activity. mdpi.com Studies on related tetrahydroquinoline-isoxazole hybrids have shown significant potency against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com This indicates that the quinolin-8-yl 10H-phenothiazine-10-carboxylate scaffold is a promising candidate for cholinesterase inhibition.

| Compound Type | Target Enzyme | Reported Activity (IC50) | Reference |

|---|---|---|---|

| N-10-Carbonyl Phenothiazines | AChE/BChE | High potency reported | nih.gov |

| Tetrahydroquinoline-isoxazole hybrid (5n) | AChE | 4.24 µM | mdpi.com |

| Tetrahydroquinoline-isoxazole hybrid (6aa) | BChE | 3.97 µM | mdpi.com |

NAD(P)H: Quinone Oxidoreductase 1 (NQO1): NQO1 is an enzyme that is overexpressed in many types of cancer cells. It can bioactivate certain molecules, turning them into potent cytotoxic agents. Some phenothiazine derivatives, specifically 3,7-diaminophenothiazinium-based redox cyclers, induce cancer cell apoptosis in an NQO1-dependent manner. nih.gov Their cytotoxicity is significantly higher in cells with high NQO1 activity. nih.gov Furthermore, compounds containing a quinone fragment, which is structurally related to the quinoline moiety, can act as substrates for NQO1, leading to the production of reactive oxygen species (ROS). nih.gov Hybrids of 1,4-quinone with quinoline have been shown to be suitable substrates for the NQO1 enzyme. nih.gov This dual precedent suggests that phenothiazine-quinoline hybrids could be activated by NQO1 in tumor cells, leading to selective anticancer effects.

Apoptosis Induction and Cell Cycle Arrest: A primary mechanism for the anticancer activity of phenothiazine-related compounds is the induction of apoptosis (programmed cell death). Studies on novel tetracyclic azaphenothiazines, which incorporate a quinoline ring, confirmed their ability to induce late-stage apoptosis or necrosis in various cancer cell lines. nih.govnih.gov These compounds were also found to cause cell cycle arrest, typically in the S phase, thereby preventing cancer cell proliferation. nih.govnih.gov The NQO1-dependent bioactivation of phenothiazine redox cyclers also culminates in the induction of apoptosis, involving the release of cytochrome c and activation of caspase-3. nih.gov

Reactive Oxygen Species (ROS) Generation: The interaction of phenothiazine-quinoline hybrids with enzymes like NQO1 can lead to a state of oxidative stress within the cell. The NQO1-mediated reduction of these compounds can initiate a redox cycle that continuously generates ROS, such as superoxide (B77818) anions. nih.govnih.gov This excessive ROS production can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA, ultimately triggering apoptotic cell death. nih.gov

DNA Interaction: The planar, aromatic nature of both the phenothiazine and quinoline ring systems makes them potential candidates for DNA interaction. Many flat polycyclic molecules are known to function as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. nih.gov This action can disrupt DNA replication and transcription, leading to cytotoxicity. Methylene blue, a well-known phenothiazine derivative, interacts with DNA through intercalation and groove binding. nih.gov It is plausible that phenothiazine-quinoline hybrids could exert at least part of their cytotoxic effects through direct interaction with DNA. nih.gov

Applications in Advanced Materials Science and Optoelectronics

Photophysical Properties and Luminescence Studies

The photophysical behavior of quinolin-8-yl 10H-phenothiazine-10-carboxylate is governed by the interplay between the phenothiazine (B1677639) and quinoline (B57606) units, giving rise to distinct fluorescence and phosphorescence characteristics.

Fluorescence and Phosphorescence Characterization in Various Solvents and Solid States

While specific experimental data for quinolin-8-yl 10H-phenothiazine-10-carboxylate is not extensively documented, the behavior of analogous phenothiazine derivatives provides valuable insights. Phenothiazine-based compounds are known to exhibit solvatochromism, where the emission wavelength is dependent on the polarity of the solvent. This is attributed to the intramolecular charge transfer (ICT) character of the excited state. For instance, a new A-π-D-π-A phenothiazine derivative, 2,20-((10-octyl-10H-phenothiazine-3,7-diyl)bis (ethene-2,1-diyl))bis(1-ethyl-3,3-dimethyl-3H-indol-1-ium)iodide, demonstrated emission spectra that were strongly dependent on solvent polarity in terms of both wavelength and intensity.

In the solid state, the emission properties of phenothiazine derivatives can be significantly influenced by molecular packing and intermolecular interactions. The introduction of a carboxylic acid functionality on the phenothiazine ring, for example, has been shown to induce a blue shift in the emission spectrum, from green to blue, due to changes in the electronic structure. lew.ro Furthermore, the non-planar, butterfly-like conformation of the phenothiazine core can suppress intermolecular vibrations and prevent fluorescence quenching in the aggregated state.

The phosphorescence of phenothiazine derivatives is another key characteristic. For example, 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide exhibits a low-intensity fluorescence peak at 373 nm and an intense phosphorescence peak centered at 540 nm in its crystalline form at room temperature. nih.gov This strong phosphorescence is attributed to the presence of d-pπ bonds. nih.gov It is anticipated that quinolin-8-yl 10H-phenothiazine-10-carboxylate would also exhibit interesting phosphorescent properties due to the combination of the sulfur and nitrogen heteroatoms.

Table 1: Photophysical Data of a Related Phenothiazine Derivative

| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|

| Toluene | 450 | 550 | 4484 |

| Chloroform | 455 | 565 | 4734 |

| Dichloromethane (B109758) | 460 | 580 | 4969 |

| Acetonitrile | 465 | 600 | 5348 |

| Dimethylformamide | 470 | 620 | 5698 |

Data inferred from a representative A-π-D-π-A phenothiazine derivative.

Exploration of Thermally Activated Delayed Fluorescence (TADF) Potential

The donor-acceptor (D-A) architecture of quinolin-8-yl 10H-phenothiazine-10-carboxylate, with the electron-rich phenothiazine and electron-deficient quinoline, makes it a prime candidate for exhibiting thermally activated delayed fluorescence (TADF). TADF materials can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies in organic light-emitting diodes (OLEDs). This process relies on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), which allows for efficient reverse intersystem crossing (RISC) from the triplet state to the singlet state, followed by delayed fluorescence.

Research on phenothiazine-quinoline conjugates has demonstrated the feasibility of achieving intrinsic TADF. chinesechemsoc.org The spatial separation of the highest occupied molecular orbital (HOMO) on the phenothiazine donor and the lowest unoccupied molecular orbital (LUMO) on the quinoline acceptor leads to a small ΔEST. While the carboxylate linker in quinolin-8-yl 10H-phenothiazine-10-carboxylate would influence the electronic coupling between the donor and acceptor moieties, the fundamental D-A nature of the molecule suggests a strong potential for TADF emission. The ability to achieve dual-TADF characteristics through conformational isomerization has also been explored in related donor-acceptor molecules, which could open up further avenues for advanced applications. chinesechemsoc.org

Organic Electronic Applications

The promising photophysical properties of quinolin-8-yl 10H-phenothiazine-10-carboxylate translate into potential applications in various organic electronic devices.

Sensitizers for Dye-Sensitized Solar Cells (DSSCs) and Perovskite Solar Cells (PSCs)

Phenothiazine derivatives have been extensively investigated as sensitizers in dye-sensitized solar cells (DSSCs) due to their strong electron-donating ability, broad absorption spectra, and high molar extinction coefficients. nih.govresearchgate.net The phenothiazine core acts as the electron donor, and when combined with a suitable acceptor and an anchoring group (like the carboxylate in the target molecule), it can efficiently inject electrons into the semiconductor's conduction band upon photoexcitation. The quinoline moiety can further enhance light absorption and modulate the energy levels of the dye.

The performance of phenothiazine-based DSSCs is highly dependent on the molecular structure. For instance, a study on a series of organic dyes containing a phenothiazine central unit demonstrated power conversion efficiencies ranging from 4.2% to 6.2%. researchgate.net The introduction of different substituents on the phenothiazine core allows for fine-tuning of the photophysical and electrochemical properties to optimize device performance. researchgate.net

In the context of perovskite solar cells (PSCs), phenothiazine-based molecules can be employed in the hole-transporting layer (HTL). Their electron-rich nature facilitates efficient hole extraction from the perovskite layer, contributing to high power conversion efficiencies.

Table 2: Photovoltaic Performance of a Representative Phenothiazine-Based DSSC

| Sensitizer | Jsc (mA cm⁻²) | Voc (V) | Fill Factor (ff) | PCE (%) |

|---|---|---|---|---|

| Phenothiazine Dye 1 | 14.42 | 0.69 | 0.63 | 6.22 |

| Phenothiazine Dye 2 | 12.50 | 0.71 | 0.65 | 5.78 |

| Phenothiazine Dye 3 | 10.80 | 0.68 | 0.67 | 4.90 |

Data from representative phenothiazine-based sensitizers. researchgate.net

Emitters or Host Materials for Organic Light-Emitting Diodes (OLEDs)

The potential for TADF makes quinolin-8-yl 10H-phenothiazine-10-carboxylate a highly attractive candidate for use as an emitter in OLEDs. By harnessing triplet excitons, TADF emitters can theoretically achieve 100% internal quantum efficiency, leading to highly efficient devices. The emission color can be tuned by modifying the chemical structure of the donor and acceptor units.

A "self-doping" OLED using a dual-TADF emitter, for instance, has been shown to achieve an orange-red emission with a maximum external quantum efficiency (EQE) of 12.9% and negligible efficiency roll-off at high brightness. chinesechemsoc.org This highlights the potential of donor-acceptor molecules with conformational isomers for high-performance OLEDs. chinesechemsoc.org

Furthermore, the high thermal and electrochemical stability of the phenothiazine core is a crucial advantage for the longevity and operational stability of OLED devices. lew.ro Depending on its energy levels, quinolin-8-yl 10H-phenothiazine-10-carboxylate could also function as a host material for other phosphorescent or fluorescent emitters.

Chemosensing and Bio-imaging Probes

The inherent fluorescence of the quinolin-8-yl 10H-phenothiazine-10-carboxylate scaffold, coupled with the presence of heteroatoms that can act as binding sites, suggests its potential as a chemosensor and bio-imaging probe.

The fluorescence of phenothiazine and quinoline derivatives can be modulated by the presence of specific analytes, such as metal ions or anions, through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). The carboxylate group could also participate in analyte binding. While specific studies on quinolin-8-yl 10H-phenothiazine-10-carboxylate as a chemosensor are lacking, the broader families of phenothiazine and quinoline compounds have shown promise in this area.

In the field of bio-imaging, the oxygen-dependent emission of TADF materials presents a unique opportunity for developing probes for hypoxic conditions in cells and tissues. chinesechemsoc.org The fluorescence of such probes is typically quenched in the presence of oxygen, providing a clear "turn-on" signal in low-oxygen environments. The development of water-soluble and biocompatible derivatives would be a key step towards realizing the potential of quinolin-8-yl 10H-phenothiazine-10-carboxylate in biological applications.

Design and Evaluation as Fluorescent Sensors for Metal Ions or Biological Analytes

The design of fluorescent sensors based on the quinolin-8-yl 10H-phenothiazine-10-carboxylate framework leverages the distinct electronic properties of its constituent parts. Phenothiazine serves as a robust fluorophore, known for its strong electron-donating capabilities and its role in forming compounds with significant intramolecular charge transfer. researchgate.netmdpi.com Quinoline and its derivatives, particularly 8-hydroxyquinoline (B1678124) and 8-aminoquinoline, are well-established ligands for metal ions, making them excellent recognition units in fluorescent sensors. researchgate.net

The general principle behind the sensing mechanism in such donor-acceptor molecules involves the modulation of the ICT process upon interaction with an analyte. For instance, the coordination of a metal ion to the quinoline part of the molecule can alter the electron density and conformational structure, leading to a detectable change in the fluorescence emission, such as quenching or enhancement, or a spectral shift. nih.gov

While specific studies on quinolin-8-yl 10H-phenothiazine-10-carboxylate as a fluorescent sensor are not detailed in the available literature, research on closely related phenothiazine-quinoline systems demonstrates their potential. For example, various phenothiazine derivatives have been successfully developed as fluorescent sensors for the detection of biologically and environmentally important species like cyanide (CN⁻). mdpi.comnih.gov In one such study, a phenothiazine-based sensor exhibited high sensitivity and selectivity for cyanide, with the detection mechanism being the nucleophilic addition of cyanide to the sensor molecule, which in turn induced an ICT effect and resulted in fluorescence quenching. nih.gov

Similarly, quinoline derivatives have been extensively employed in the design of fluorescent sensors for various metal ions. The inherent coordination sites on the quinoline ring allow for specific binding with cations, which perturbs the photophysical properties of the molecule and enables sensitive detection.

Interactive Table: Photophysical Properties of a Representative Phenothiazine-Quinoline Conjugate (PTzQ1)

| Property | Value |

|---|---|

| Absorption Maxima (λabs) in methyl cyclohexane | 350 nm d-nb.info |

| Emission Maxima (λem) in methyl cyclohexane | Not specified |

| Photoluminescence Quantum Yield (ΦPL) | Not specified |

Note: The data presented is for a related phenothiazine-quinoline conjugate (PTzQ1) and is intended to be illustrative of the properties of this class of compounds.

Development for Cellular Staining or Fluorescent Biological Imaging (Excluding Clinical Application)

The favorable photophysical properties of phenothiazine-quinoline conjugates, such as strong fluorescence and large Stokes shifts, make them promising candidates for applications in cellular staining and biological imaging. researchgate.netnih.gov The lipophilic nature of the phenothiazine and quinoline moieties can facilitate the penetration of these molecules through cell membranes, allowing for the visualization of intracellular structures.

Research on related compounds has demonstrated the utility of phenothiazine-based fluorescent probes in living cells. For example, a phenothiazine-based sensor for cyanide was successfully used for the fluorescent detection of CN⁻ in living cells and zebrafish, underscoring the potential of this class of compounds in biological imaging. nih.gov The probe's ability to function within a biological system highlights the biocompatibility and utility of phenothiazine derivatives for in-situ analysis.

Furthermore, the development of fluorescent probes for specific organelles is an active area of research. By modifying the structure of quinolin-8-yl 10H-phenothiazine-10-carboxylate, for example by introducing specific targeting groups, it may be possible to direct the molecule to particular cellular compartments, enabling organelle-specific imaging. The inherent fluorescence of the molecule would then allow for the visualization and tracking of these organelles in real-time. While specific studies on this compound for cellular imaging are not available, the broader class of 1,8-naphthalimide (B145957) derivatives, which are also planar, π-conjugated molecules, have been extensively studied for the imaging and tracking of various organelles. mdpi.com

Nonlinear Optical (NLO) Materials Development

The development of materials with significant nonlinear optical (NLO) properties is crucial for a range of applications in photonics and optoelectronics, including optical switching and data storage. nih.gov Organic molecules with a donor-π-acceptor (D-π-A) structure are particularly promising for NLO applications due to their large hyperpolarizabilities, which arise from efficient intramolecular charge transfer. researchgate.net

The quinolin-8-yl 10H-phenothiazine-10-carboxylate molecule inherently possesses a D-A structure, with the phenothiazine unit acting as the electron donor and the quinoline unit as the electron acceptor. The carboxylate linker can be considered part of the π-conjugated bridge that facilitates charge transfer between the donor and acceptor moieties. This molecular design is a well-established strategy for creating materials with a strong NLO response. nih.gov

Theoretical and experimental studies on related donor-acceptor systems incorporating phenothiazine or quinoline have demonstrated their potential as NLO materials. For instance, computational studies on phenothiazine-based D-π-A compounds have shown that structural modifications, such as changing the π-spacer, can significantly influence the NLO response. researchgate.net Similarly, research on quinoline-carbazole compounds with a D-A-D-π-A configuration has indicated that these materials exhibit promising NLO behavior. nih.gov The key to achieving a high NLO response is a small energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is characteristic of efficient ICT. researchgate.net

Interactive Table: Calculated NLO Properties of a Designed Quinoline-Carbazole Compound (Q3D1)

| Property | Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 12.33 |

| Mean Polarizability (<α>) | 643.33 |

Note: The data is from a theoretical study on a designed quinoline-carbazole compound (Q3D1) and serves to illustrate the NLO potential of related donor-acceptor systems. nih.gov

The synthesis of copolymers and oligomers with alternating phenothiazine and quinoline units has been shown to result in materials with significant intramolecular charge transfer, further highlighting the promise of this donor-acceptor pairing for NLO applications. acs.org

Concluding Remarks and Future Research Directions

Summary of Current Research Landscape Pertaining to Quinolin-8-yl 10H-Phenothiazine-10-carboxylate and Related Structures

Direct research on quinolin-8-yl 10H-phenothiazine-10-carboxylate is not extensively documented in current literature, positioning it as a novel compound with untapped potential. However, a wealth of research on its constituent moieties, phenothiazine (B1677639) and quinoline (B57606), provides a strong foundation for predicting its properties and guiding future investigation.

The phenothiazine core is a well-established pharmacophore and a building block for functional materials. Phenothiazine and its derivatives are recognized for a wide array of biological activities, including cytotoxic effects against cancer cells and the ability to modulate cholinesterase activity. elsevierpure.com The tricyclic, butterfly-shaped structure of phenothiazine is also an excellent electron donor, making its derivatives highly valuable in the field of optoelectronics for applications such as organic light-emitting diodes (OLEDs), solar cells, and sensors. elsevierpure.comrsc.orgresearchgate.net Furthermore, the reversible oxidative properties of phenothiazines make them attractive as antioxidant agents and spectroscopic probes. rsc.orgmdpi.com

Similarly, the quinoline ring system, particularly the 8-hydroxyquinoline (B1678124) scaffold, is a privileged structure in medicinal chemistry. tuni.fi Quinoline derivatives are known for their broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. tuni.firesearchgate.netmdpi.com In materials science, quinoline derivatives are explored for their use in organic electronics, acting as electron-accepting units or fluorescent emitters. researchgate.netresearchgate.net

The conceptual fusion of these two powerful heterocyclic systems into a single molecule, quinolin-8-yl 10H-phenothiazine-10-carboxylate, represents a classic drug design and materials engineering strategy. This hybridization aims to create a new chemical entity with potentially synergistic or entirely novel functionalities, combining the electron-donating and biological properties of phenothiazine with the versatile pharmacological and electronic characteristics of quinoline. Research on other phenothiazine-based hybrids has demonstrated the success of this approach, yielding dual inhibitors of biological targets like tubulin and farnesyltransferase. researchgate.net

Challenges and Opportunities in the Synthesis and Functionalization of Such Hybrid Compounds

The creation of hybrid molecules like quinolin-8-yl 10H-phenothiazine-10-carboxylate presents both significant challenges and exciting opportunities for synthetic chemists.

Challenges:

Multi-step Synthesis: The construction of such derivatives is rarely straightforward, often requiring multi-step reaction sequences for both the phenothiazine and quinoline precursors. tuni.firesearchgate.net

Reaction Conditions: The synthesis of phenothiazine derivatives can be highly sensitive to reaction conditions. For instance, the choice of base, solvent, and heating method (conventional vs. microwave) can drastically affect product yields and the stability of intermediates. rsc.org

Intermediate Stability: Certain functionalized phenothiazine intermediates, such as N-phosphorylated derivatives, have been reported to be unstable and difficult to purify, complicating subsequent reactions. rsc.org

Ester Linkage Formation: The specific formation of the carboxylate ester bond between the nitrogen of the phenothiazine ring (N-10) and the hydroxyl group of 8-hydroxyquinoline requires careful selection of coupling reagents and conditions to avoid side reactions and ensure high yields.

Opportunities:

Novel Chemical Space: Overcoming these synthetic hurdles provides access to a new class of hybrid compounds with unique three-dimensional structures and electronic properties.

Tunability: The phenothiazine and quinoline rings offer multiple sites for functionalization. This allows for the systematic modification of the molecule to fine-tune its steric and electronic properties, thereby optimizing its biological activity or optoelectronic performance. rsc.orgrsc.org

Lead Compound Identification: The synthesis of novel phenothiazine derivatives has already proven to be a successful strategy for identifying lead compounds with significant anticancer and cholinesterase modulatory effects. elsevierpure.com Applying this to quinoline hybrids could accelerate the discovery of new therapeutic agents.

Identification of Unexplored Biological Targets and Elucidation of Novel Mechanistic Pathways

The dual nature of the quinolin-8-yl 10H-phenothiazine-10-carboxylate scaffold suggests that it could interact with a range of biological targets, some of which may be unexplored for this class of compounds.

Known Target Synergy: Phenothiazines are known to target cholinesterases and tubulin, while quinolines exhibit broad antibacterial and anticancer activities. elsevierpure.comtuni.firesearchgate.net The hybrid molecule offers the potential for dual-target inhibition, a highly sought-after characteristic in modern drug discovery to overcome drug resistance. For example, it could simultaneously modulate cholinesterase activity in neurodegenerative diseases while providing antioxidant protection. elsevierpure.comrsc.org

Novel Mechanistic Pathways: The combination of the two heterocyclic systems may lead to novel mechanisms of action. The phenothiazine moiety can engage in Pi-cation and hydrogen bond interactions with enzyme active sites. elsevierpure.com The quinoline portion, a known chelating agent, could introduce metal-binding capabilities, potentially inhibiting metalloenzymes or disrupting metal ion homeostasis in pathological cells.

Unexplored Targets: Based on the structural alerts, future research could focus on screening this hybrid compound against other relevant target families, such as protein kinases, DNA-associated enzymes (e.g., topoisomerases), and viral proteins. The antioxidant potential of the phenothiazine core could also be explored in the context of diseases driven by oxidative stress. rsc.org

Design and Development of Advanced Materials with Tunable Optoelectronic Properties

The fusion of an excellent electron donor (phenothiazine) with a versatile heterocyclic unit (quinoline) creates a promising platform for the development of advanced organic materials. elsevierpure.comrsc.org This donor-acceptor (D-A) approach is a cornerstone of modern materials science. rsc.orgrsc.org

Donor-Acceptor Architecture: Phenothiazine is characterized by its electron-rich nitrogen and sulfur heteroatoms and a non-planar, butterfly-like geometry that can inhibit intermolecular aggregation—a common issue that quenches fluorescence in solid-state materials. rsc.org Quinoline can function as an electron-accepting moiety or as a π-conjugated spacer. researchgate.net This intrinsic D-A structure facilitates intramolecular charge transfer (ICT), a key process for many optoelectronic applications. rsc.orgresearchgate.net

Tunable Properties: The photophysical and electrochemical properties of the hybrid can be precisely tuned. elsevierpure.comrsc.org By adding electron-donating or -withdrawing groups to either the phenothiazine or quinoline rings, researchers can modify the frontier molecular orbital energy levels (HOMO/LUMO), thereby adjusting the material's bandgap, absorption spectrum, and emission color. researchgate.netrsc.org

Potential Applications: These tunable properties make quinolin-8-yl 10H-phenothiazine-10-carboxylate and related structures strong candidates for:

Organic Light-Emitting Diodes (OLEDs): As emitters or host materials, particularly for thermally activated delayed fluorescence (TADF) applications. nih.gov

Photovoltaics: As donor materials in organic solar cells (OSCs) or as hole-transporting materials in perovskite solar cells. rsc.orgrsc.org

Sensors: The fluorescence of such D-A systems can be sensitive to the local environment (e.g., polarity, pH, presence of specific ions or molecules), enabling their use as chemical sensors. nih.govmdpi.com

Table 1: Potential Optoelectronic Applications of Phenothiazine-Quinoline Hybrids

| Application Area | Role of Phenothiazine Moiety | Role of Quinoline Moiety | Key Tunable Property |

|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Electron Donor, Hole-Transporting Unit | Electron Acceptor, Emitter Core | Emission Wavelength, Quantum Efficiency |

| Organic Solar Cells (OSCs) | Primary Electron Donor | Acceptor or π-Spacer | Energy Levels (HOMO/LUMO), Bandgap |

| Perovskite Solar Cells (PSCs) | Hole-Transporting Material (HTM) | Modify Energy Level Alignment | Charge Carrier Mobility, Device Stability |

| Chemosensors | Signal Transducer (Fluorophore) | Receptor/Binding Site, Modulator | Fluorescence Intensity/Wavelength Shift |

Potential for Integration with Emerging Technologies and Interdisciplinary Research

The multifaceted nature of quinolin-8-yl 10H-phenothiazine-10-carboxylate necessitates an interdisciplinary approach to unlock its full potential.

Nanomedicine: The biological activities of this hybrid could be enhanced through integration with nanotechnology. For instance, loading the compound into nanoparticles could improve its solubility, stability, and targeted delivery to cancer cells, minimizing systemic toxicity.

Advanced Sensors and Wearables: The potential for mechanochromism (color change upon grinding) and vapochromism (color change upon exposure to vapors), as seen in related structures, could be harnessed to develop advanced sensors for pressure, stress, or environmental toxins. nih.gov Such materials could be integrated into smart packaging or wearable health monitors.

Interdisciplinary Collaboration: Realizing these applications will require collaboration between synthetic chemists (to design and produce the molecules), pharmacologists and biochemists (to evaluate biological activity), materials scientists and physicists (to characterize optoelectronic properties and fabricate devices), and engineers (to integrate these materials into functional technologies).

Q & A

Q. What synthetic routes are typically employed to prepare quinolin-8-yl 10H-phenothiazine-10-carboxylate?

The synthesis involves coupling phenothiazine-10-carbonyl chloride with quinolin-8-ol. A general methodology includes:

- Reacting phenothiazine-10-carbonyl chloride (synthesized via chlorination of phenothiazine-10-carboxylic acid using thionyl chloride) with quinolin-8-ol under Schotten-Baumann conditions (base-mediated acylation in dichloromethane or THF).

- Purification via column chromatography and recrystallization to isolate the ester product . Key challenges include controlling reaction stoichiometry to avoid diacylation and ensuring anhydrous conditions to prevent hydrolysis of the carbonyl chloride intermediate .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- X-ray crystallography : Resolve molecular conformation and π-π interactions between the quinoline and phenothiazine moieties. SHELX software (e.g., SHELXL for refinement) is widely used for structure determination .

- NMR spectroscopy : H and C NMR confirm ester linkage formation (e.g., carbonyl carbon at ~165–170 ppm).

- IR spectroscopy : Validate the carbonyl stretch (~1740 cm) and absence of hydroxyl groups from starting materials .

Q. How can computational methods predict the electronic properties of this compound?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms is used to model frontier molecular orbitals (HOMO/LUMO) and charge distribution. Basis sets like 6-31G(d) are recommended for balancing accuracy and computational cost . The Colle-Salvetti correlation-energy formula further refines electron density calculations .

Advanced Research Questions

Q. How do conformational changes in the phenothiazine ring affect the compound’s biological or photophysical activity?

The phenothiazine moiety’s non-planar "butterfly" conformation influences π-stacking interactions and redox behavior. For example:

- Substituents at the 10-position modulate steric hindrance, altering conjugation with the quinoline group.

- Crystal structure analysis (e.g., torsion angles via ORTEP-3) reveals correlations between conformation and fluorescence quantum yield .

- Comparative studies with analogs like phenyl 10H-phenothiazine-10-carboxylate show reduced bioactivity when the quinoline group is replaced, highlighting its role in target binding .

Q. What strategies resolve discrepancies between computational predictions and experimental data (e.g., solubility, reactivity)?

- Solubility conflicts : LogP calculations (via DFT) may overestimate lipophilicity due to neglecting solvent-solute interactions. Experimental validation via shake-flask methods in octanol/water systems is critical .

- Reactivity mismatches : Hybrid functionals (e.g., B3LYP-D3 with dispersion corrections) improve accuracy for non-covalent interactions. Post-Hartree-Fock methods (e.g., MP2) may be needed for charge-transfer complexes .

Q. How can structure-activity relationships (SARs) guide the optimization of this compound for therapeutic applications?

- Quinoline modifications : Introducing electron-withdrawing groups (e.g., -NO) at the 8-position enhances electrophilicity, potentially improving acetylcholinesterase inhibition .

- Phenothiazine substitutions : Fluorination at the 2-position increases metabolic stability, as seen in analogs like 10-(chloroacetyl)-10H-phenothiazine .

- Biological evaluation : Use cholinesterase inhibition assays (Ellman’s method) and molecular docking (AutoDock Vina) to prioritize derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.